molecular formula C15H22N6O4S B2831694 N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1210307-55-3

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2831694
CAS RN: 1210307-55-3
M. Wt: 382.44
InChI Key: LXKZJRZCXRECPJ-UHFFFAOYSA-N
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Description

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C15H22N6O4S and its molecular weight is 382.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

A study by Khalid et al. (2016) describes the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing the chemical versatility of compounds related to the one . These compounds were synthesized through a series of steps, starting from benzenesulfonyl chloride and ethyl isonipecotate, and were found to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The structural elucidation was performed using NMR, IR, and mass spectral data, highlighting the importance of spectral analysis in confirming the chemical structure of such compounds (H. Khalid et al., 2016).

Anticancer Properties

Another dimension of research is highlighted by Ajeesh Kumar et al. (2016), who designed and synthesized a series of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs. These compounds showed promising anticancer activity against HeLa cell lines, with some derivatives exhibiting superior potency compared to the standard drug paclitaxel. This study underscores the potential of 1,3,4-oxadiazole derivatives in the development of new anticancer agents (A. K. Ajeesh Kumar et al., 2016).

Enzyme Inhibition for Alzheimer’s Disease

Rehman et al. (2018) explored the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease. The study aimed at evaluating new compounds for their enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer’s disease treatment. The synthesized compounds were subjected to spectral analysis and screened for AChE inhibition, demonstrating the potential of these derivatives in the search for new therapeutic agents for neurodegenerative diseases (A. Rehman et al., 2018).

properties

IUPAC Name

1-methylsulfonyl-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O4S/c1-10(2)21-8-6-12(19-21)14-17-18-15(25-14)16-13(22)11-5-4-7-20(9-11)26(3,23)24/h6,8,10-11H,4-5,7,9H2,1-3H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKZJRZCXRECPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.